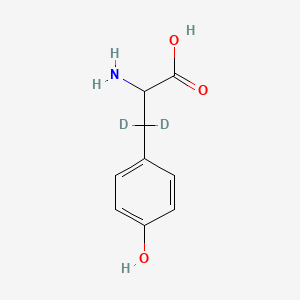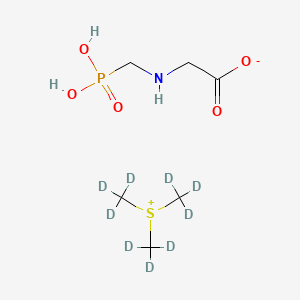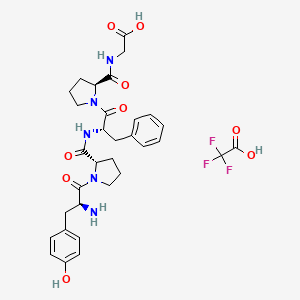
Navtemadlin-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Navtemadlin-d7, also known as AMG 232-d7 or KRT-232-d7, is a deuterium-labeled version of Navtemadlin. Navtemadlin is a potent, selective, and orally available inhibitor of the interaction between the tumor suppressor protein p53 and the E3 ubiquitin-protein ligase MDM2. This compound is primarily used in cancer research due to its ability to restore p53 activity and induce apoptosis in tumors with wild-type p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Navtemadlin-d7 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the Navtemadlin molecule. The synthesis involves the selective deuteration of specific hydrogen atoms in the Navtemadlin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Navtemadlin-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacokinetic properties .
Scientific Research Applications
Navtemadlin-d7 has several scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of the p53-MDM2 interaction, which is crucial for reactivating p53 in tumors with wild-type p53. .
Drug Development: The compound is used in the development of new cancer therapies, particularly for tumors that are resistant to conventional treatments.
Pharmacokinetic Studies: Deuterium labeling in this compound allows researchers to study the pharmacokinetics and metabolic profiles of the compound more accurately.
Combination Therapies: This compound is investigated in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms.
Mechanism of Action
Navtemadlin-d7 exerts its effects by inhibiting the interaction between p53 and MDM2. This inhibition restores the activity of p53, a tumor suppressor protein that regulates various cellular processes, including cell cycle arrest, apoptosis, and DNA repair. By reactivating p53, this compound induces apoptosis in cancer cells with wild-type p53, leading to tumor growth inhibition .
Comparison with Similar Compounds
Navtemadlin-d7 is compared with other MDM2 inhibitors, such as:
This compound stands out due to its high potency, selectivity, and oral bioavailability, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C28H35Cl2NO5S |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfonyl)-3-methylbutan-2-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1/i3D3,4D3,18D |
InChI Key |
DRLCSJFKKILATL-HQONJYMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S(=O)(=O)C[C@H](C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


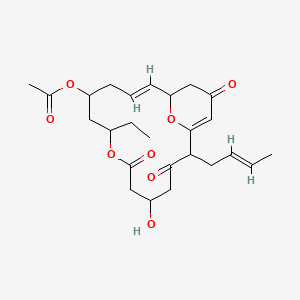
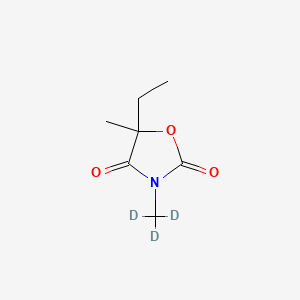
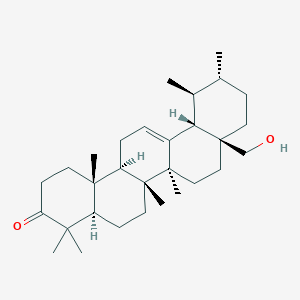
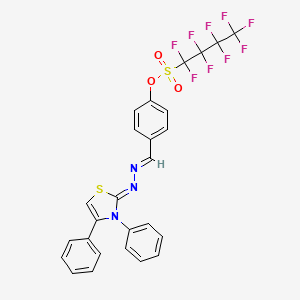
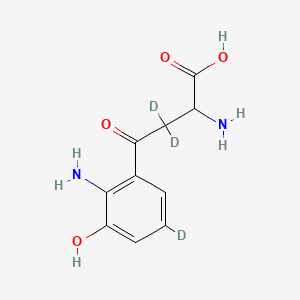
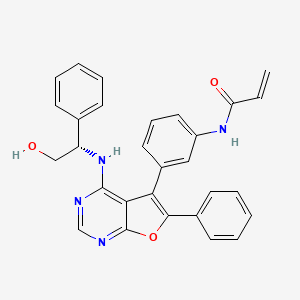
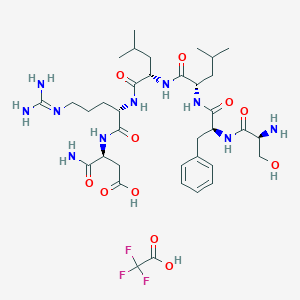

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
